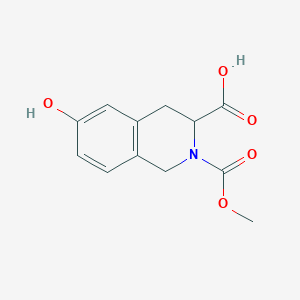

1-(4-氟-3,5-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)戊烷-1-酮

描述

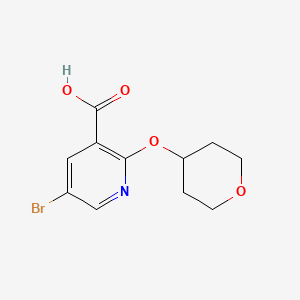

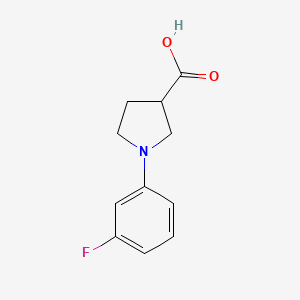

The compound is a complex organic molecule that contains a pentanone group attached to a phenyl ring, which is further substituted with two tetramethyl-1,3,2-dioxaborolane groups and a fluorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate boronic ester with a suitably protected pentanone derivative, followed by a cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups, including the carbonyl stretch of the pentanone, the aromatic ring vibrations of the phenyl group, and the B-O stretches of the dioxaborolane rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be dominated by the functional groups present. The boronic ester groups might undergo cross-coupling reactions with suitable partners, while the carbonyl group of the pentanone could be involved in various condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the aromatic ring might confer some degree of polarity to the molecule .科学研究应用

合成和结构分析

- 该化合物用于合成带有苯环的硼酸酯中间体。一项研究详细介绍了获得这些化合物的三个步骤取代反应过程,其结构通过 FTIR、NMR 光谱、质谱和 X 射线衍射得到证实。进行 DFT 计算以确认分子结构并研究它们的分子静电势和前沿分子轨道,揭示了这些化合物的某些理化性质 (Huang 等人,2021 年).

聚合物合成和表征

- 该化合物在共轭聚合物的合成中至关重要。例如,它已被用于制备具有多种应用的高发光共轭聚合物。这些聚合物使用铃木偶联反应合成,在材料科学领域(特别是在发光应用中)显示出巨大的潜力 (Zhu 等人,2007 年).

制药和生物研究

- 在制药和生物研究中,已探索该化合物的衍生物。例如,制备了含有芳基硼酸衍生物的硼化鏻盐,并使用人和犬细胞在体外研究了它们的细胞毒性和硼摄取。这些研究提供了对这些化合物的潜在治疗应用的见解 (Morrison 等人,2010 年).

用于检测过氧化氢的荧光探针

- 该化合物还被用于开发用于检测过氧化氢的硼酸酯荧光探针。这些探针根据吸电子或给电子基团的存在而显示出不同的反应,表明在化学和生物系统中灵敏和选择性检测的潜力 (Lampard 等人,2018 年).

纳米颗粒合成和应用

- 此外,它已被用于合成表现出明亮荧光发射的纳米颗粒。由杂双功能聚芴基构建单元开发的此类纳米颗粒在生物成像和荧光标记物中具有应用 (Fischer 等人,2013 年).

光电器件

- 该化合物在光电器件材料的开发中起着至关重要的作用。例如,其衍生物已被用于高效且实用的电子传输材料的合成,这些材料是有机发光二极管 (OLED) 等器件制造中的基本组件 (Xiangdong 等人,2017 年).

作用机制

Target of Action

Compounds with similar structures, such as 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in the field of medicinal chemistry for the synthesis of bioactive molecules . The boronic acid or boronate ester moiety is known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

Boronic acids and their derivatives are often used as inhibitors in various biochemical pathways, particularly those involving enzymes like serine proteases, and can affect downstream effects such as signal transduction and metabolic processes .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence the absorption and distribution of the compound in the body. Metabolism and excretion rates can determine the compound’s half-life and clearance .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to various effects, including the inhibition of enzyme activity, modulation of signal transduction pathways, and potential therapeutic effects in diseases such as cancer and bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

1-[4-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35B2FO5/c1-10-11-12-18(27)15-13-16(24-28-20(2,3)21(4,5)29-24)19(26)17(14-15)25-30-22(6,7)23(8,9)31-25/h13-14H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWXQQEKHXUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)C(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35B2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675085 | |

| Record name | 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-65-1 | |

| Record name | 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)